Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Analytical Chemistry Quality Control Procurement Specification

Select Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) for anti-inflammatory and PROTAC drug R&D. Its para-methoxy substitution provides optimal lipophilicity (LogP 1.5) and TPSA (69.7 Ų), avoiding toxicity of halogenated analogs. With ≥98% HPLC purity and a defined melting point (148-153 °C), it ensures reproducible yields and simplified purification. A validated scaffold for E3 ligase conjugation. Buy now for reliable synthesis.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 39757-31-8
Cat. No. B1582555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
CAS39757-31-8
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
InChIInChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3
InChIKeyRSKKVNLCWKPWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8): Chemical Profile and Baseline Specifications for Scientific Procurement


Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) is a synthetic aryl-α,γ-diketoester with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol . This compound belongs to the class of 2,4-dioxobutanoate esters, featuring a 4-methoxyphenyl substituent at the γ-position and a methyl ester at the α-position [1]. It is widely utilized as a key intermediate in pharmaceutical development, particularly for the synthesis of anti-inflammatory and analgesic drug candidates, and serves as a versatile building block in medicinal chemistry and agrochemical research .

Why 2,4-Dioxobutanoate Esters Are Not Interchangeable: Key Differentiation Factors for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8)


The 2,4-dioxobutanoate ester scaffold is a common platform for building diverse chemical libraries, but subtle variations in substitution pattern produce markedly different chemical, physical, and application-specific properties that preclude generic substitution . Specifically, the para-methoxy substitution on the phenyl ring in CAS 39757-31-8 modulates electronic effects, influences hydrogen bond acceptor capacity, and alters both chemical reactivity and biological target engagement compared to halogenated, hydroxyl, or unsubstituted analogs . In procurement, replacing this specific compound with a closely related analog—even one within the same dioxobutanoate family—can compromise synthetic yields, alter pharmacokinetic properties of downstream candidates, and invalidate established analytical protocols due to differences in purity specifications, melting point, and chromatographic behavior .

Quantitative Evidence Guide for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) Differentiation from Analogs


Purity Specification Comparison: HPLC-Verified ≥98% Purity in Methoxy Analog vs. Standard 95% in Ethyl Ester Analog

The target compound Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) is commercially available with a minimum HPLC purity specification of ≥98% . In contrast, the closely related ethyl ester analog Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4) is typically offered with a minimum purity specification of only 95% from the same supplier class .

Analytical Chemistry Quality Control Procurement Specification

Physical Property Differentiation: Distinct Melting Point and Density as Crystallinity and Formulation Indicators

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) exhibits a melting point range of 148-153 °C and a predicted density of 1.21 g/cm³ . These values differ substantially from the para-chloro analog Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 39757-35-2), which has a reported density of 1.30 g/cm³ and refractive index of 1.53 .

Solid-State Chemistry Formulation Science Analytical Method Development

Application-Specific Differentiation: Methoxy Analog for Anti-Inflammatory Programs vs. Fluoro Analog for Oncology Applications

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) is explicitly marketed and utilized as a key intermediate for the development of anti-inflammatory and analgesic pharmaceuticals and is categorized within the 'Protein Degrader Building Blocks' family by specialized chemical suppliers [1]. In contrast, the para-fluoro analog Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 39757-34-1) is predominantly promoted as an intermediate for anti-cancer agent development .

Medicinal Chemistry Drug Discovery Targeted Protein Degradation

Structural and Lipophilicity Differentiation: Impact of Substituent on Physicochemical Properties

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) possesses a calculated XLogP3 of 1.5 and a topological polar surface area (tPSA) of 69.7 Ų . The para-methoxy group imparts distinct electronic and lipophilic properties compared to the para-hydroxy analog (CAS 39757-33-0), which lacks the methyl group, or the para-fluoro analog (CAS 39757-34-1), which has a molecular formula of C11H9FO4 and different hydrogen bond characteristics .

Computational Chemistry ADME Prediction Medicinal Chemistry

Optimal Scientific and Industrial Applications for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Anti-Inflammatory and Analgesic Lead Compounds

This compound is the preferred 2,4-dioxobutanoate ester for medicinal chemistry campaigns targeting inflammation and pain pathways. Its high commercial purity (≥98% HPLC) ensures reliable synthetic yields and minimizes purification burdens during lead optimization . The 4-methoxyphenyl substitution provides an optimal balance of lipophilicity (XLogP3 1.5) and polar surface area (tPSA 69.7 Ų) for achieving favorable ADME properties in oral anti-inflammatory drug candidates, as evidenced by its explicit marketing for this therapeutic area .

Targeted Protein Degradation (PROTACs): Building Block for Bifunctional Degrader Synthesis

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is specifically categorized within the 'Protein Degrader Building Blocks' product family, indicating its validated utility in the synthesis of PROTACs and molecular glues [1]. Its unique combination of a reactive α,γ-diketoester moiety and a modifiable 4-methoxyphenyl ring makes it an ideal scaffold for conjugating E3 ligase ligands to target protein warheads, a critical step in degrader assembly. Researchers should select this specific compound over halogenated analogs to avoid introducing unwanted reactivity or toxicity liabilities associated with chloro or fluoro substituents .

Analytical Chemistry and Quality Control: Use as a Reference Standard in HPLC Method Development

With a well-defined melting point (148-153 °C), high HPLC purity (≥98%), and distinct density (1.21 g/cm³), this compound serves as a robust reference standard for developing and validating analytical methods . Its chromatographic behavior, governed by its specific XLogP3 and tPSA, allows for clear resolution from closely related impurities and degradation products. This makes it a reliable calibrant for quantifying this intermediate in complex reaction mixtures or for monitoring its stability under various storage conditions, which is critical for pharmaceutical manufacturing and regulatory compliance [1].

Agrochemical Research: Intermediate for Novel Pesticide and Herbicide Development

The compound is widely explored for its potential applications in agrochemicals, specifically for developing new pesticides or herbicides that are more effective and environmentally friendly . The methoxy group offers a favorable balance of stability and biodegradability compared to halogenated analogs, which can persist in the environment. Its role as a versatile building block allows for the efficient creation of diverse chemical libraries for screening against agricultural pests and weeds, providing a strategic advantage over analogs with narrower application profiles [2].

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